

Application Note: Quantification of ent-kauran-17,19-dioic acid by HPLC-ELSD

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Compound of Interest

Compound Name: *Ent-kauran-17,19-dioic acid*

Cat. No.: *B1630320*

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Abstract

This application note details a robust High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method for the quantification of **ent-kauran-17,19-dioic acid**. This diterpenoid is of significant interest in natural product research and drug development. The described protocol provides a reliable and sensitive method for the analysis of **ent-kauran-17,19-dioic acid** in various matrices. The method is suitable for researchers, scientists, and professionals involved in drug development and natural product analysis.

Introduction

ent-kauran-17,19-dioic acid is a kaurane diterpenoid found in various plant species.^[1] Its biological activities are a subject of ongoing research, making accurate quantification essential for pharmacological and phytochemical studies. High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a powerful technique for the analysis of non-volatile and semi-volatile compounds that lack a strong UV chromophore, such as **ent-kauran-17,19-dioic acid**.^{[2][3]} This application note provides a detailed protocol for the quantification of this compound using HPLC-ELSD.

Experimental

Materials and Reagents

- ent-kauran-17,19-dioic acid** reference standard (≥98% purity)

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, ultrapure)
- Formic acid or Acetic acid (HPLC grade)
- Nitrogen gas (high purity) for ELSD

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD) was used.

Chromatographic Conditions

The following table summarizes the optimized HPLC-ELSD conditions for the analysis of **ent-kauran-17,19-dioic acid**, based on methods for similar diterpenoid compounds.

Parameter	Condition 1 (General Purpose)	Condition 2 (Alternative)	Reference
HPLC Column	C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size	Agilent ZORBAX 80A Extend - C18	[2][4]
Mobile Phase	A: 0.1-0.3% Acetic Acid or Formic Acid in WaterB: Acetonitrile or Methanol	A: Acetic Acid in WaterB: Acetonitrile	[2][4][5]
Elution Mode	Gradient	Gradient	[2][5]
Flow Rate	0.6 - 1.0 mL/min	0.6 mL/min	[4][5]
Injection Volume	10 - 20 µL	-	General Practice
Column Temperature	35 °C	Ambient	[2]
ELSD Drift Tube Temp.	70 - 103 °C	-	[2][4]
ELSD Nebulizer Gas Flow	1.6 - 3.0 L/min (Nitrogen)	-	[2][4]

Standard Solution Preparation

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **ent-kauran-17,19-dioic acid** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 5 µg/mL to 100 µg/mL.

Sample Preparation

The following is a general procedure for the extraction of **ent-kauran-17,19-dioic acid** from a plant matrix. The protocol may need to be optimized based on the specific sample.

- Extraction: Weigh 1 g of the dried and powdered sample material. Extract with 20 mL of methanol by ultrasonication for 30 minutes.
- Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
- Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method should be validated for linearity, precision, accuracy, and sensitivity according to standard guidelines.

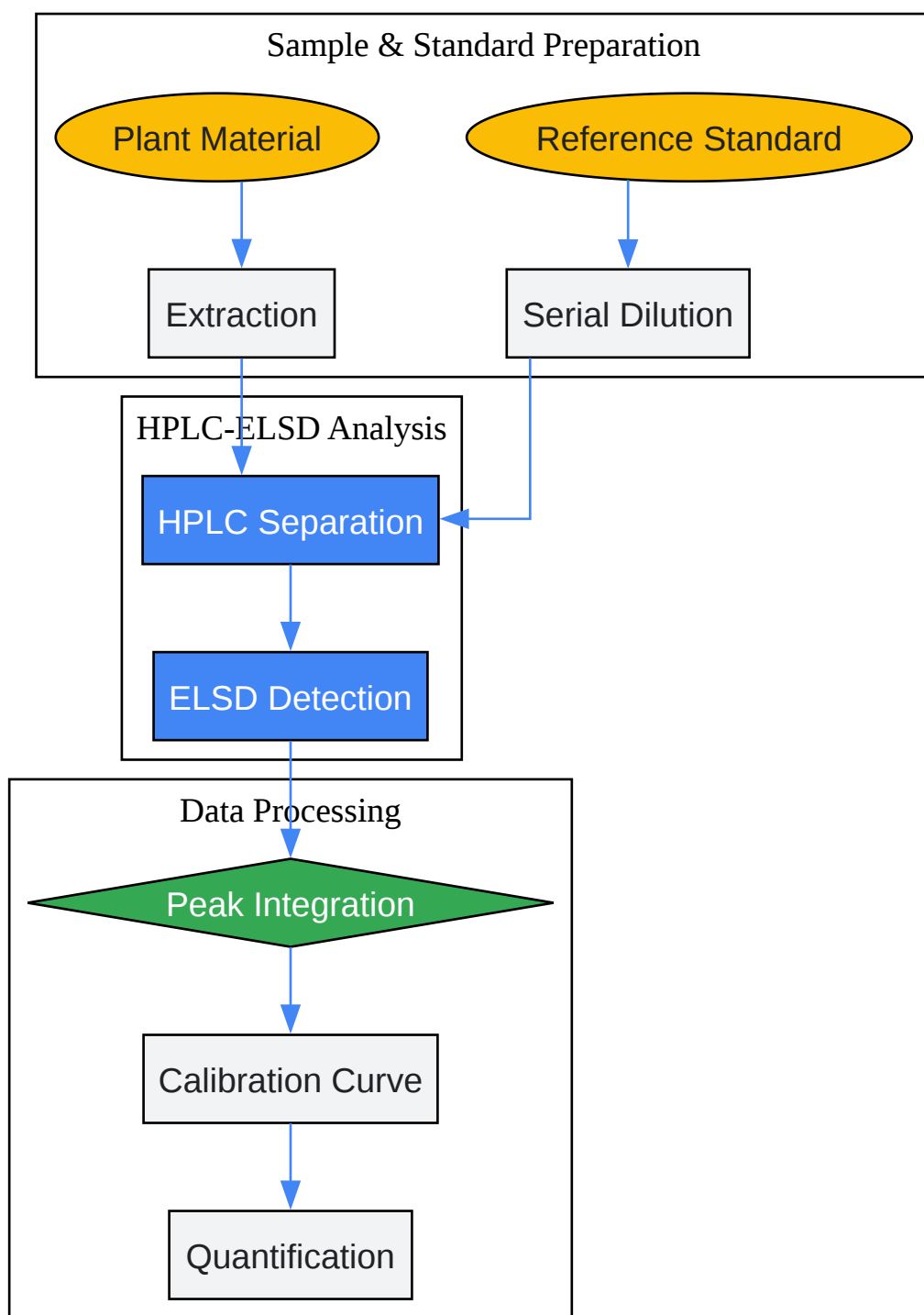
Parameter	Specification	Typical Result for Similar Compounds	Reference
Linearity (r^2)	> 0.999	≥ 0.9991	[2][4][6]
Precision (RSD%)	< 3%	< 3.5%	[4]
Accuracy (Recovery %)	95 - 105%	96.5 - 102.0%	[4]
Limit of Quantification (LOQ)	-	5.24 to 18.51 µg/mL	[2]

Results and Discussion

A typical chromatogram will show a well-resolved peak for **ent-kauran-17,19-dioic acid**. The ELSD provides a stable baseline and good sensitivity for this non-chromophoric compound. The calibration curve, constructed by plotting the logarithm of the peak area versus the logarithm of the concentration, should demonstrate excellent linearity within the tested range.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the quantification of **ent-kauran-17,19-dioic acid**.



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Caption: Experimental workflow for **ent-kauran-17,19-dioic acid** quantification.

Conclusion

The HPLC-ELSD method described in this application note is a reliable and sensitive technique for the quantification of **ent-kauran-17,19-dioic acid**. The protocol is straightforward and can be readily implemented in a laboratory setting for the analysis of this compound in various samples.

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